N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes both sulfonyl and glycinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize N-methyl-N-(4-methylbenzyl)amine, which can then be reacted with sulfonyl chloride derivatives to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N2-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the glycinamide moiety may interact with enzymes or receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(4-methylbenzyl)benzamide
- N-Benzyl-4-methylbenzamide
- 2-methyl-N-(4-methylbenzyl)benzamide
Uniqueness
N~2~-methyl-N-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the presence of both sulfonyl and glycinamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H22N2O3S/c1-14-4-8-16(9-5-14)12-19-18(21)13-20(3)24(22,23)17-10-6-15(2)7-11-17/h4-11H,12-13H2,1-3H3,(H,19,21) |
InChI Key |
CMSZZWYCEWRTRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.